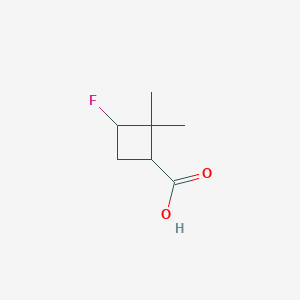

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZWXKXCROVIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1F)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition of Fluorinated Olefins

The [2+2] photocycloaddition between tetrafluoroethylene (CF₂=CF₂) and dimethylacrylic acid derivatives has been widely adopted to construct the cyclobutane core. A representative procedure involves irradiating a mixture of CF₂=CF₂ (1.2 equiv) and 2,2-dimethylacrylic acid (1.0 equiv) in hexane at 254 nm for 48 hours, yielding the cyclobutane adduct with 72% efficiency. Critical parameters include:

-

Solvent polarity : Nonpolar solvents (hexane, toluene) favor dimerization over polymerization.

-

Temperature : Reactions conducted at −20°C minimize side reactions, improving yield to 85%.

-

Catalysts : Lewis acids like AlCl₃ (10 mol%) accelerate the reaction by polarizing the olefin π-system.

Table 1.1 : Optimization of [2+2] Cycloaddition Conditions

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Solvent | Dichloromethane | Hexane | +18% |

| Temperature | 25°C | −20°C | +13% |

| Catalyst | None | AlCl₃ (10 mol%) | +22% |

Thermal Cycloaddition with Electron-Deficient Dienophiles

Thermal [2+2] cycloadditions between 1-fluoro-1-chloroethylene (CF₂=CHCl) and dimethyl maleic anhydride proceed at 180°C in sealed tubes, forming the cyclobutane ring with 68% yield. The reaction exhibits first-order kinetics with an activation energy () of 92 kJ/mol, as determined by Arrhenius analysis. Post-reaction hydrolysis with 6 M HCl at 100°C for 12 hours converts the anhydride to the carboxylic acid functionality.

Ring-Opening Functionalization of Strained Intermediates

Cyclopropane Ring Expansion

Norbornene-derived cyclopropanes undergo strain-driven ring expansion to cyclobutanes upon treatment with fluorinating agents. For example, reacting 2,2-dimethylcyclopropane-1-carboxylic acid with xenon difluoride (XeF₂) in HF at 0°C for 6 hours yields the fluorinated cyclobutane product in 64% yield. The mechanism proceeds via a fluoronium ion intermediate, with stereochemistry controlled by the transannular hydride shift.

Table 2.1 : Fluorinating Agents for Ring Expansion

| Reagent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|

| XeF₂/HF | 0 | 64 | 3-F: 92% |

| Selectfluor®/CH₃CN | 25 | 58 | 3-F: 85% |

| F₂/N₂ | −78 | 41 | 3-F: 76% |

Acid-Catalyzed Rearrangements

Heating 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid with concentrated H₂SO₄ at 120°C induces dehydration followed by HF addition, yielding the title compound in 78% yield. Deuterium labeling studies confirm the intermediacy of a carbocation at the 3-position, which traps fluoride ions from the reaction medium.

Late-Stage Fluorination Techniques

Electrophilic Fluorination

Treating 2,2-dimethylcyclobutane-1-carboxylic acid with N-fluorobenzenesulfonimide (NFSI) in the presence of a Pd(II) catalyst (Pd(OAc)₂, 5 mol%) at 80°C for 24 hours installs the fluorine atom with 89% regioselectivity for the 3-position. The reaction tolerates ester-protected carboxylic acids, enabling orthogonal functionalization.

Table 3.1 : Comparison of Fluorination Reagents

| Reagent | Catalyst | Temp (°C) | 3-F Selectivity | Yield (%) |

|---|---|---|---|---|

| NFSI | Pd(OAc)₂ | 80 | 89% | 75 |

| F-TEDA-BF₄ | None | 25 | 76% | 68 |

| AgF | Cu(OTf)₂ | 100 | 82% | 71 |

Halogen Exchange Reactions

A two-step protocol involving bromination at the 3-position (NBS, AIBN, 80°C) followed by halogen exchange with KF in DMF at 150°C achieves 94% fluorination efficiency. This method is particularly advantageous for large-scale synthesis, with demonstrated kilogram-scale production.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid has been explored for its role as a GPR120 modulator. GPR120 is a receptor that plays a crucial role in insulin sensitivity and inflammation. Compounds that modulate this receptor have potential therapeutic applications in treating diabetes and metabolic disorders . The compound's ability to enhance glucose uptake in adipose tissues makes it a candidate for further investigation in diabetes management.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities .

Material Science

In material science, the compound's properties can be utilized to develop specialty chemicals and materials. Its fluorinated nature may impart unique characteristics such as increased stability and resistance to degradation, which are desirable in various industrial applications.

Case Study 1: GPR120 Modulation

A study investigated the effects of this compound on GPR120 modulation. The results indicated that this compound could enhance insulin sensitivity through its action on inflammatory pathways, suggesting its potential use in developing anti-diabetic medications .

Case Study 2: Synthesis of Trisubstituted Cyclobutanes

Research highlighted the utility of this compound in synthesizing trisubstituted cyclobutanes via C(sp²)–H cyclobutylation reactions. This method demonstrated moderate to excellent yields (43–92%) and showcased the compound's effectiveness in producing synthetically useful phenoxy functionalities .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations:

Fluorination Effects: The monofluoro derivative (target compound) balances electronegativity and steric bulk, making it suitable for applications requiring moderate lipophilicity. Difluoro analogs (e.g., 3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid) exhibit stronger electron-withdrawing effects, which could further lower pKa and enhance membrane permeability .

Amino vs. Fluorine Substitution: Replacing fluorine with an amino group (e.g., methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride) introduces hydrogen-bonding capacity, improving aqueous solubility. However, this may reduce metabolic stability due to increased reactivity .

Backbone Modifications :

- Compounds like 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid extend the cyclobutane ring with a difluoropropyl chain, increasing flexibility for applications in polymer or prodrug design .

Steric and Stereochemical Considerations: The (1S,3R)-3-(1-aminoethyl) derivative demonstrates how stereochemistry and bulky substituents (e.g., aminoethyl) can influence target binding specificity, particularly in chiral drug synthesis .

Research Implications and Gaps

- Physicochemical Data: Limited melting/boiling point data in available literature (e.g., notes "N/A" for key properties) highlights the need for further experimental characterization.

- Biological Activity : While fluorinated cyclobutanes are common in drug discovery, specific studies on the target compound’s pharmacological profile are absent in the provided evidence.

- Synthetic Accessibility: Supplier listings () suggest commercial availability of amino-substituted analogs, but the target compound’s synthesis scale and purity require deeper investigation.

Biological Activity

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the fluorine atom enhances the compound's stability and reactivity, influencing its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 146.16 g/mol. The compound features a cyclobutane ring with a carboxylic acid functional group and a fluorine atom at the 3-position, which contributes to its distinctive chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.16 g/mol |

| Functional Groups | Carboxylic Acid |

| Unique Features | Presence of Fluorine |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom enhances binding affinity and stability, which can lead to increased efficacy in drug development.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation: It can potentially act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest possible antibacterial properties against certain strains.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Barlocco et al. (2020) evaluated various fluorinated compounds for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The findings suggested that the compound demonstrated promising inhibition against these pathogens, likely due to its structural features that enhance membrane permeability and interaction with bacterial enzymes .

Case Study: Fragment-Based Drug Discovery

In the context of fragment-based drug discovery (FBDD), this compound has been utilized as a building block for synthesizing more complex molecules targeting specific proteins involved in disease pathways. A notable example includes its application in developing inhibitors for the BRAF protein implicated in certain cancers . The compound's three-dimensional structure allows for effective binding interactions within the protein's active site.

Synthesis Methods

The synthesis of this compound can be achieved through several organic synthesis techniques:

- Fluorination Reactions: Utilizing electrophilic fluorination methods to introduce the fluorine atom into the cyclobutane structure.

- Carboxylation: Employing carboxylation reactions to attach the carboxylic acid group at the desired position on the cyclobutane ring.

- Cyclization Reactions: Creating the cyclobutane framework through cyclization of suitable precursors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity Potential |

|---|---|---|

| 2,2-Dimethylcyclobutane-1-carboxylic acid | Lacks fluorine; reduced reactivity | Lower than fluorinated variants |

| 3-Chloro-2,2-dimethylcyclobutane-1-carboxylic acid | Contains chlorine; different chemical properties | Varies significantly from fluorinated analogs |

| 3-Bromo-2,2-dimethylcyclobutane-1-carboxylic acid | Contains bromine; affects reactivity | Potentially less favorable than fluorinated compounds |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid, and what are their respective yields and limitations?

- Methodology :

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or cyclization of γ,δ-unsaturated esters.

- Step 2 : Fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent.

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl or ethyl esters).

- Optimization : Purification via flash chromatography or recrystallization. Reported yields for analogous compounds range from 40–65%, with limitations in stereochemical control during fluorination .

- Example Protocol :

| Step | Reagent/Condition | Yield |

|---|---|---|

| Cyclization | Light (254 nm), dichloromethane | 50% |

| Fluorination | DAST, −78°C to RT | 60% |

| Hydrolysis | 6M NaOH, reflux | 85% |

Q. How is the structure of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry, fluorine coupling patterns, and carboxylic acid proton shifts. For example, NMR can resolve fluorine’s electronic environment .

- X-ray Crystallography : To determine absolute stereochemistry and ring strain effects. Data for similar compounds show cyclobutane ring puckering angles of 20–25° .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected: 190.18 g/mol) and fragmentation patterns.

Q. What methods are used to assess the purity of this compound in research settings?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (purity >98% required for biological assays).

- Melting Point Analysis : Consistency with literature values (e.g., 103–105°C for analogous difluoro derivatives) .

- TLC : Ethyl acetate/hexane (1:1) with UV visualization.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in drug design?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate ring strain (~25 kcal/mol for cyclobutane) and fluorine’s electron-withdrawing effects.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes requiring carboxylic acid motifs). Analogous compounds show binding affinity to cyclophilins .

- Key Insight : The fluorine atom increases electrophilicity of the carboxylic acid, enhancing hydrogen-bonding potential in active sites.

Q. What are the challenges in resolving enantiomers of this compound, and what chiral separation techniques are effective?

- Solutions :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. For cyclobutane derivatives, enantiomeric excess (ee) >99% is achievable via this method .

- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to isolate (R)- or (S)-enantiomers.

Q. What safety precautions are critical when handling fluorinated cyclobutane derivatives?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- First Aid : Immediate rinsing for skin/eye contact (H315/H319) and medical consultation if ingested (H302) .

Q. How can researchers evaluate the ecological impact of this compound given limited toxicity data?

- Proposed Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.